9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO It is a fluorinated derivative of benzoxepin, which is a bicyclic compound containing both benzene and oxepin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:
Fluorination: Introduction of a fluorine atom into the benzoxepin ring system.
Amination: Introduction of an amine group at the 5-position of the benzoxepin ring.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and amination reagents like ammonia or primary amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom or amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A hydroxylated derivative with similar structural features but different chemical properties.
2,3,4,5-Tetrahydro-1-benzoxepin-5-amine: A non-fluorinated analog with different reactivity and biological activity.
9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride: A chlorinated analog with distinct chemical and biological properties.
Uniqueness
The presence of the fluorine atom in 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, which can lead to improved biological activity and pharmacokinetic profiles compared to its non-fluorinated or differently substituted analogs.
Properties
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8;/h1,3-4,9H,2,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWCUDBYSRBHCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)F)OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432682-02-4 | |
Record name | 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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